molecular formula C23H21NO2 B8200938 2-(3-Benzoylphenyl)-N-benzylpropanamide

2-(3-Benzoylphenyl)-N-benzylpropanamide

Cat. No.: B8200938
M. Wt: 343.4 g/mol
InChI Key: AJGQOQSLVOTFPI-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-N-benzylpropanamide is an organic compound that belongs to the class of benzoylphenyl derivatives. This compound is structurally related to ketoprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID). The presence of the benzoyl group and the propanamide moiety in its structure makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzoylphenyl)-N-benzylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-benzoylphenylacetonitrile with benzylamine under appropriate conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired amide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow synthesis techniques. These methods ensure efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-N-benzylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The amide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the amide group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(3-Benzoylphenyl)-N-benzylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Benzoylphenyl)-N-benzylpropanamide is similar to that of ketoprofen. It likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain. Additionally, it may interact with other molecular targets and pathways, contributing to its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ketoprofen: A well-known NSAID with anti-inflammatory and analgesic properties.

    2-(3-Benzoylphenyl)propanohydroxamic acid: A derivative with potential dual mechanisms of action, including COX inhibition and matrix metalloproteinase (MMP) inhibition.

    2-{3-[(Hydroxyimino)(phenyl)methyl]phenyl}propanoic acid: Another derivative with similar biological activities.

Uniqueness

2-(3-Benzoylphenyl)-N-benzylpropanamide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity. Its benzylamide moiety differentiates it from other benzoylphenyl derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

2-(3-benzoylphenyl)-N-benzylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-17(23(26)24-16-18-9-4-2-5-10-18)20-13-8-14-21(15-20)22(25)19-11-6-3-7-12-19/h2-15,17H,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGQOQSLVOTFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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